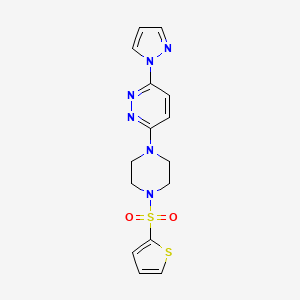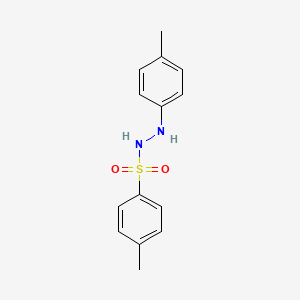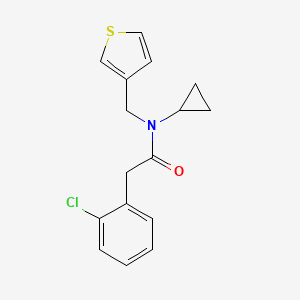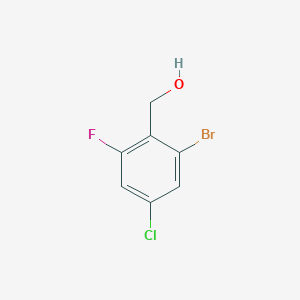![molecular formula C15H19NO2 B2741541 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide CAS No. 2034610-19-8](/img/structure/B2741541.png)
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide” is a compound that has garnered significant interest among scientists, researchers, and industries due to its unique physical. It is related to the compound “1-(1-benzofuran-2-yl)propan-2-amine” which has a CAS Number of 30455-73-3 and a Molecular Weight of 175.23 .
Molecular Structure Analysis
The molecular structure of “1-(1-benzofuran-2-yl)propan-2-amine”, a related compound, has been analyzed. It has a Molecular Formula of C11H13NO and an Average mass of 175.227 Da .Chemical Reactions Analysis
While specific chemical reactions involving “N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide” are not available, benzofuran derivatives have been studied for their antimicrobial properties .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(1-benzofuran-2-yl)propan-2-amine”, a related compound, include a density of 1.1±0.1 g/cm3, a boiling point of 277.1±15.0 °C at 760 mmHg, and a flash point of 121.4±20.4 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Benzofuran Derivatives
Benzofuran and its derivatives are core components in numerous biologically active compounds, including natural products and synthetic drugs. Research has been conducted on efficient synthetic protocols for creating libraries based on benzofuran scaffolds. These libraries aim to achieve variation in physicochemical properties for potential applications in drug development and other areas of chemical research (Qin et al., 2017).
Biological and Pharmacological Activities
Benzofuran derivatives have been synthesized and evaluated for their in vitro activities against HIV-1, cancer, and microbial infections. Some derivatives showed promising results, highlighting the importance of the benzofuran nucleus in developing new therapeutic agents (Rida et al., 2006). Additionally, the cytotoxic activities of neolignans derived from benzofuran have been studied, with some compounds exhibiting significant inhibitory effects on cancer cell growth, suggesting their potential in cancer therapy (Ma et al., 2017).
Chemical Properties and Applications
The study of benzofuran-based compounds extends to materials science, where their incorporation into polymers has been explored. For example, the synthesis of methacrylate polymers bearing benzofuran derivatives demonstrates the application of these compounds in creating materials with desirable thermal and dielectric properties, potentially useful in electronics and other high-tech applications (Çelik & Coskun, 2018).
Analytical and Toxicological Studies
Analytical methods have been developed for the detection and quantification of benzofuran derivatives, particularly those with psychoactive properties. Such studies are crucial for understanding the pharmacokinetics, toxicology, and potential risks associated with these compounds (Baralla et al., 2019).
Direcciones Futuras
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This suggests that “N-(1-(benzofuran-2-yl)propan-2-yl)isobutyramide” and similar compounds may have potential for future research and development in various fields, including drug discovery .
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(2)15(17)16-11(3)8-13-9-12-6-4-5-7-14(12)18-13/h4-7,9-11H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXNBALUNLBFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)CC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2H-indazole-6-carboxamide](/img/structure/B2741458.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2741460.png)
![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)


![dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine](/img/structure/B2741465.png)

![7-bromo-N-(3,5-dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2741468.png)

![(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide](/img/structure/B2741471.png)
![7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2741473.png)


![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)
